molecular formula C18H14Cl2N2O2 B2886294 methyl 5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate CAS No. 318256-24-5

methyl 5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2886294
CAS No.: 318256-24-5
M. Wt: 361.22
InChI Key: GMSZPSDOTVLJNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C18H14Cl2N2O2 and its molecular weight is 361.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate (CAS No. 318256-24-5) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C18H14Cl2N2O2
  • Molecular Weight : 361.22 g/mol
  • CAS Number : 318256-24-5

Biological Activities

The compound has been investigated for various biological activities, including:

  • Anticancer Activity
    • Studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has demonstrated potency against human breast cancer cells with an IC50 value in the low micromolar range. The presence of the dichlorophenyl group is believed to enhance its interaction with cellular targets, leading to apoptosis in cancer cells .
  • Anti-inflammatory Properties
    • The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Activity
    • Preliminary studies indicate that this pyrazole derivative possesses antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The compound interacts with specific enzymes or receptors involved in cell signaling pathways.
  • It may modulate the activity of kinases or transcription factors that regulate cell proliferation and survival.
  • The dichlorophenyl moiety likely plays a crucial role in enhancing binding affinity to target proteins, thereby amplifying its biological effects .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptotic markers observed at higher concentrations .
  • Inflammation Model : In an animal model of inflammation, administration of the compound significantly reduced edema and inflammatory cytokine levels compared to control groups, indicating its potential as an anti-inflammatory agent .

Data Table: Biological Activities Summary

Activity TypeTarget Cells/OrganismsObserved EffectReference
AnticancerMCF-7 Breast Cancer CellsIC50 < 10 µM
Anti-inflammatoryAnimal ModelReduced edema and cytokines
AntimicrobialVarious Bacterial StrainsInhibition of growth

Properties

IUPAC Name

methyl 5-(3,4-dichlorophenyl)-1-(4-methylphenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2/c1-11-3-6-13(7-4-11)22-17(10-16(21-22)18(23)24-2)12-5-8-14(19)15(20)9-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSZPSDOTVLJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)OC)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.